1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate 1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18783646
InChI: InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1
SMILES:
Molecular Formula: C15H26N2O8
Molecular Weight: 362.38 g/mol

1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate

CAS No.:

Cat. No.: VC18783646

Molecular Formula: C15H26N2O8

Molecular Weight: 362.38 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate -

Specification

Molecular Formula C15H26N2O8
Molecular Weight 362.38 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate;oxalic acid
Standard InChI InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1
Standard InChI Key WZBARPPAVSBWNL-IYPAPVHQSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O
Canonical SMILES CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of the compound is C15H26N2O8, with a molecular weight of 362.38 g/mol . Its structure comprises a piperidine ring substituted at the 1- and 2-positions with tert-butyl and ethyl carboxylate groups, respectively, and an oxalate counterion. The stereochemistry at the 2 and 5 positions is specified as (2S,5S), which is critical for its interactions with chiral biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H26N2O8
Molecular Weight362.38 g/mol
IUPAC Name1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate; oxalic acid
SMILESCCOC(=O)[C@@H]1CCC@@HN.C(=O)(C(=O)O)O

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from (2S,5S)-5-aminopiperidine. Key steps include:

  • Dual Carboxylation: Sequential protection of the piperidine amine with tert-butyl and ethyl carboxylate groups under anhydrous conditions.

  • Oxalate Salt Formation: Reaction with oxalic acid to yield the final crystalline product .

Table 2: Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (carboxylation step)Prevents racemization
SolventDichloromethane (DCM)Enhances solubility
Reaction Time12–18 hoursMaximizes conversion

A patent describing a related synthesis (WO2019158550A1) highlights the importance of reagent neutrality to avoid viscosity issues, suggesting analogous principles apply here .

Challenges in Scalability

Industrial-scale production faces hurdles such as:

  • Racemization Risk: The (2S,5S) configuration requires stringent temperature control to maintain stereochemical integrity.

  • Purification Complexity: The oxalate salt’s hygroscopic nature complicates crystallization .

CompoundTarget EnzymeIC50 (nM)Source
Target CompoundHypothetical ProteasePending
Edoxaban PrecursorFactor Xa0.56
NSD2 InhibitorsHistone Methyltransferase12.3

Therapeutic Applications

  • Anticoagulant Development: Analogous to Edoxaban precursors, this compound could serve as an intermediate in factor Xa inhibitors .

  • Oncology: Piperidine-based NSD2 inhibitors demonstrate antitumor activity, suggesting potential repurposing .

Research Advancements and Limitations

Recent Studies

  • Stereochemical Optimization: Substituting the (2S,5S) configuration with (2S,5R) (as in CID 154704469) reduces bioactivity by 40%, underscoring the importance of stereochemistry .

  • Synthetic Yield Improvements: Modified protocols using acetonitrile-triethylamine mixtures achieve yields >85%, though purity remains variable .

Knowledge Gaps

  • In Vivo Toxicity: No pharmacokinetic data exist for this compound.

  • Target Identification: Its hypothetical protease targets remain unvalidated.

Future Directions

  • Biological Screening: Prioritize assays against Factor Xa and neurotransmitter transporters.

  • Process Chemistry: Explore continuous-flow systems to enhance scalability .

  • Isomer Libraries: Synthesize and test all stereoisomers to map structure-activity relationships .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator